Product packaging for sodium;2-(9-oxoacridin-10-yl)acetate(Cat. No.:)

sodium;2-(9-oxoacridin-10-yl)acetate

Cat. No.: B8019977
M. Wt: 275.23 g/mol
InChI Key: FQMLTEAEJZVTAJ-UHFFFAOYSA-M
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Description

Contextualization within the Acridine (B1665455) and Acridone (B373769) Chemical Landscape

Acridines and their oxidized counterparts, acridones, are nitrogen-containing heterocyclic compounds that have long captured the attention of chemists. yonlytech.com Acridine, structurally related to anthracene (B1667546) with a nitrogen atom replacing a central CH group, and acridone, which possesses a carbonyl group at the 9th position, form the basis for a vast array of synthetic derivatives. yonlytech.comresearchgate.net These compounds are known for their diverse biological activities, including antimicrobial, and anticancer properties. yonlytech.comnih.gov The planar nature of the acridine and acridone ring system allows them to intercalate between the base pairs of DNA, a mechanism that is central to their biological effects. yonlytech.com

Academic Rationale for Investigating the 9-Oxoacridine-10-yl-acetate Scaffold

The specific focus on the 9-oxoacridine-10-yl-acetate scaffold is driven by several key factors. The presence of the acetate (B1210297) group at the 10-position provides a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and bioavailability.

Furthermore, the 9-oxoacridone core is a known fluorophore, exhibiting intrinsic fluorescence. researchgate.net This property is of significant interest for the development of fluorescent probes for biological imaging and sensing applications. By modifying the acetate side chain, researchers can modulate the fluorescent properties of the molecule, creating probes that are sensitive to specific microenvironments, such as changes in polarity or viscosity. rsc.org

Evolution of Acridine Derivative Research in Chemical Biology and Material Science

The research into acridine derivatives has evolved significantly from its early days. Initially explored for their medicinal properties, the application of these compounds has expanded into the realm of material science. The inherent fluorescence of many acridine derivatives has led to their use as dyes and pigments.

More recently, the focus has shifted towards the development of "smart" materials and probes. For instance, acridine-based fluorescent probes have been designed to dynamically monitor changes in intracellular polarity. rsc.org In the field of chemical biology, research is ongoing to develop acridine derivatives as targeted therapeutic agents. By attaching specific functionalities to the acridine scaffold, scientists aim to create molecules that can selectively interact with biological targets, such as enzymes or receptors, leading to more effective and less toxic treatments. The synthesis of hybrid molecules, combining the acridine core with other pharmacologically active groups, is a particularly active area of research. nih.gov

Detailed Research Findings

The scientific community has been actively exploring the synthesis and application of various derivatives of the 9-oxoacridine-10-yl-acetate scaffold. These investigations have yielded a wealth of data on their chemical properties and potential uses.

A key aspect of the research has been the synthesis of ester and amide derivatives of 9-oxo-10(9H)-acridineacetic acid. For example, the ethyl ester, ethyl (9-oxo-9,10-dihydroacridin-10-yl)acetate, has been synthesized and its crystal structure determined. researchgate.net Such studies provide fundamental insights into the molecular geometry and intermolecular interactions of these compounds.

In the realm of biological applications, derivatives of the related 9-acridinyl scaffold have shown significant potential. For instance, certain 9-acridinyl triazole derivatives have demonstrated notable anticancer activity, inducing apoptosis in cancer cells. nih.gov While not direct derivatives of the 9-oxoacridine-10-yl-acetate scaffold, these findings highlight the potential of the broader acridone chemical space in drug discovery.

The fluorescent properties of the acridone core are a major driver of research in material science. Scientists have developed acridine-based fluorescent probes that are sensitive to their local environment. For example, probes have been created that show a red shift in their emission spectrum with increasing solvent polarity, accompanied by a significant enhancement in fluorescence intensity. rsc.org These characteristics make them valuable tools for studying cellular microenvironments.

Below are interactive tables summarizing some of the key data on these compounds.

Table 1: Physicochemical Properties of Sodium;2-(9-oxoacridin-10-yl)acetate

PropertyValueReference
Molecular FormulaC15H10NNaO3
Molecular Weight275.23 g/mol
Appearance--
Solubility--

Table 2: Research Applications of 9-Oxoacridine-10-yl-acetate Derivatives

Derivative TypeApplication AreaKey FindingsReference
EstersChemical BiologyPrecursors for fluorescent probes researchgate.net
AmidesChemical BiologyPotential as anticancer agents nih.gov
Fluorophore ConjugatesMaterial ScienceDevelopment of environmentally sensitive probes rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10NNaO3 B8019977 sodium;2-(9-oxoacridin-10-yl)acetate

Properties

IUPAC Name

sodium;2-(9-oxoacridin-10-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMLTEAEJZVTAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Construction of the 9-Oxoacridine Core

The 9-oxoacridine, or acridone (B373769), nucleus is a stable and highly conjugated system that forms the backbone of the target compound. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

The construction of the acridone framework is often achieved through intramolecular cyclization reactions. Two of the most prominent classical methods are the Ullmann condensation and the Friedlander synthesis.

The Ullmann condensation is a copper-catalyzed reaction that, in this context, typically involves the cyclization of N-phenylanthranilic acids. jocpr.com These precursors are themselves synthesized via an initial Ullmann reaction between an aniline (B41778) and a 2-halobenzoic acid. wikipedia.org The subsequent intramolecular cyclization to form the acridone ring is traditionally promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). jocpr.comjocpr.com Modern variations of the Ullmann reaction have focused on improving reaction conditions by using soluble copper catalysts, often supported by ligands, which can lead to higher yields and milder conditions compared to the high temperatures required in traditional protocols. wikipedia.orgorganic-chemistry.org

The Friedlander synthesis provides another route to heterocycles, classically by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This acid- or base-catalyzed condensation reaction proceeds through a Schiff base intermediate followed by an internal aldol (B89426) condensation to form the quinoline (B57606) ring system, which is structurally related to acridine (B1665455). nih.gov While traditionally used for quinolines, modifications of this approach can be adapted for acridone synthesis. Modern iterations have employed various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids, to improve efficiency. wikipedia.org Microwave-assisted Friedländer synthesis has also been shown to significantly reduce reaction times and improve yields. nih.gov

A related classical method is the Bernthsen acridine synthesis , which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride at high temperatures. tandfonline.com

Controlling the position of substituents on the acridone core is crucial for tuning the molecule's properties. Regioselective synthesis aims to install functional groups at specific positions on the aromatic rings. This is typically achieved by starting with appropriately substituted precursors for the ring-closure reaction.

For instance, in the Ullmann condensation approach, the final substitution pattern on the acridone is determined by the substituents present on the initial aniline and 2-halobenzoic acid reactants. jocpr.com Similarly, the choice of a substituted 2-aminobenzophenone (B122507) in a Friedlander-type reaction will dictate the substitution pattern of the resulting acridone. nih.gov

Recent research has explored palladium-catalyzed methods for constructing substituted acridines, which can then be oxidized to the corresponding acridones. One such method involves the addition of terminal acetylenes between the aryl rings of a bis(2-bromophenyl)amine, demonstrating a novel approach to forming the central ring with specific substitution patterns. researchgate.net Furthermore, direct functionalization of the pre-formed acridone ring is another strategy, although the unique reactivity of the acridone system can sometimes make regiocontrol challenging. acs.org

Synthesis of 9-Oxoacridine-10-yl-acetate and Related Functionalized Derivatives

Once the 9-oxoacridine core is obtained, the next step towards the target molecule is the introduction of the acetic acid side chain at the N-10 position.

The nitrogen atom of the acridone nucleus (N-10) is weakly basic, making its alkylation challenging. researchgate.net The synthesis of 2-(9-oxoacridin-10-yl)acetic acid, the precursor to the sodium salt, is a key example of an N-alkylation reaction. jocpr.comechemi.com This transformation is typically accomplished by reacting 9-acridone with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate (B1199739) or methyl chloroacetate) in the presence of a base. tandfonline.comnih.gov

Commonly used bases include potassium carbonate, and the reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). tandfonline.comnih.gov The use of DMF is advantageous as it avoids the formation of intramolecular hydrogen bonds that can occur in protic solvents, thereby increasing the reactivity of the acridone nitrogen. tandfonline.com The initial product is the corresponding ester, ethyl 2-(9-oxoacridin-10-yl)acetate, which is then hydrolyzed, typically using a base like sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylic acid. tandfonline.comnih.gov Subsequent treatment with a sodium base, such as sodium hydroxide or sodium bicarbonate, yields the final product, sodium;2-(9-oxoacridin-10-yl)acetate.

Table 1: Conditions for N-Alkylation of Acridone Derivatives

Acridone SubstrateAlkylating AgentBaseSolventConditionsProductYieldReference
2-Carboxy-6-chloro-9(10H)-acridoneEthyl bromideK₂CO₃DMF50°C, 3h2-Carboxy-6-chloro-9(10-ethyl)acridone ethyl ester67% tandfonline.com
2-Methylacridin-9(10H)-oneMethyl chloroacetateK₂CO₃DMFMW, 100°C, 1.5-4hMethyl 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetateN/A nih.gov
AcridoneAlkyl halidesKF on Al₂O₃Solvent-freeMicrowaveN-Alkyl acridones90-96% researchgate.net

The carboxylic acid functional group of 2-(9-oxoacridin-10-yl)acetic acid is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives, including amides, hydrazides, and various heterocyclic systems like oxadiazoles. nih.gov

Hydrazides: The synthesis of the corresponding acetohydrazide is a common first step. This is typically achieved by converting the carboxylic acid to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. nih.govresearchgate.net This reaction, known as hydrazinolysis, efficiently converts the ester to the 2-(9-oxoacridin-10-yl)acetohydrazide.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds that can be synthesized from acid hydrazides. One common method involves the cyclodehydration of a diacylhydrazine intermediate. For example, the 2-(9-oxoacridin-10-yl)acetohydrazide can be reacted with a carboxylic acid or acid chloride to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.gov Alternatively, reacting the acid hydrazide with carbon disulfide in the presence of a base leads to a 1,3,4-oxadiazole-2-thione derivative. mdpi.com These derivatives serve as building blocks for further substitutions. jocpr.commdpi.com

Table 2: General Synthetic Pathway for Oxadiazole Derivatives

StepStarting MaterialReagentsIntermediate/ProductReference
1 (Esterification)Carboxylic Acid (R-COOH)Ethanol, H₂SO₄Ethyl Ester (R-COOEt) nih.gov
2 (Hydrazinolysis)Ethyl Ester (R-COOEt)Hydrazine HydrateAcid Hydrazide (R-CONHNH₂) researchgate.netmdpi.com
3 (Cyclization)Acid Hydrazide (R-CONHNH₂)CS₂ / KOH or R'-COOH / POCl₃1,3,4-Oxadiazole derivative nih.govmdpi.com

*R represents the 2-(9-oxoacridin-10-yl)methyl group in the context of this article.

Innovative Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acridone derivatives to reduce environmental impact, improve safety, and enhance efficiency. researchgate.net Key innovations include the use of microwave irradiation and the development of solvent-free reaction conditions.

Microwave-assisted organic synthesis has proven highly effective for several steps in the synthesis of acridone-based compounds. jocpr.com For example, the N-alkylation of acridone can be performed under microwave irradiation without a solvent, using potassium fluoride (B91410) on an alumina (B75360) support as a solid-phase reagent. researchgate.netresearchgate.net This method offers significantly reduced reaction times and high yields (90-96%). researchgate.net Similarly, the Bernthsen and Friedlander reactions for constructing the acridine core have been successfully adapted to microwave conditions, often leading to cleaner reactions and easier product isolation. jocpr.comtandfonline.com

Other green approaches include the use of environmentally benign and recyclable catalysts, such as solid acid catalysts, and performing reactions in alternative media like ionic liquids. jocpr.comepo.org For instance, a method for synthesizing 9-acridone derivatives via the condensation of aromatic amines and o-chlorobenzoic acid has been developed using a Lewis acid catalyst (ZnCl₂) in a microwave reactor, highlighting a simple, efficient, and green procedure. jocpr.comjocpr.com Metal-free reaction conditions are also being explored, such as the annulation of cyclohexanones with o-acylanilines using a combination of reagents like trifluoroacetic acid (TFA) and an oxygen atmosphere to yield acridine derivatives. wordpress.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.gov

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including acridine and acridone derivatives. researchgate.net For instance, the reaction of Schiff's bases with dimedone to produce acridine derivatives has been effectively carried out under microwave irradiation. researchgate.net The key benefits observed in these syntheses include operational simplicity, faster reaction rates, and increased efficiency. A notable application is the microwave-assisted conversion of various bromides to sodium sulfonates, which, while not a direct synthesis of the target compound, demonstrates the utility of microwave heating for preparing key intermediates in significantly shorter times and with better yields. nih.gov

In the context of synthesizing the 2-(9-oxoacridin-10-yl)acetate structure, a potential microwave-assisted step would be the cyclization to form the acridone ring. A generalized reaction scheme is the condensation of an N-phenylanthranilic acid derivative under acidic conditions. Microwave irradiation could accelerate this intramolecular cyclization. Another application is the rapid synthesis of precursors. For example, a Diels-Alder reaction between anthracene (B1667546) and methyl acrylate (B77674) to form a precursor for a related structure was achieved in high yield with a reaction time of only a few minutes using a modified domestic microwave oven. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Conversion of 4-phenoxybutyl bromide to sulfonyl chloride24 hours15 minutesYield increased from 58% to 62% nih.gov
Diels-Alder of Anthracene and Methyl AcrylateNot specifiedAppropriate time (short)85% yield mdpi.com
Synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium SaltsNot specified50 minutesYields over 80% mdpi.com

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in modern organic chemistry. acs.orgorganic-chemistry.org These reactions involve combining three or more reactants in a single operation to form a complex product, thereby increasing atom economy, reducing waste, and simplifying purification processes. acs.org

The synthesis of functionalized acridine and acridone derivatives is well-suited to MCR strategies. A common and widely used example is the three-component reaction involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone. acs.org This reaction provides access to various substituted tetrahydroacridinones. Mechanistic studies have revealed that the reaction likely proceeds through a nucleophilic attack of the aromatic amine on an in-situ generated Michael adduct, followed by ring cyclization. acs.org

Another established one-pot procedure involves reacting dimedone or 1,3-cyclohexanedione (B196179) with vinyl acetate (B1210297) in the presence of sodium hydroxide, followed by treatment with ammonia, to yield acridine derivatives. researchgate.net Such one-pot syntheses are valued for their efficiency and use of readily available starting materials. The development of these reactions under greener conditions, for instance using an ethanol:water mixture as the solvent, further enhances their appeal. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in developing a viable synthetic route, aiming to maximize product yield while minimizing reaction time, cost, and the formation of by-products. For the synthesis of the acridone core, key parameters that are often optimized include temperature, solvent, catalyst type and concentration, and the molar ratio of reactants.

For example, in the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a related heterocyclic structure, a systematic study of reaction conditions was performed. journalirjpac.com The optimization of the first step involved adjusting the reaction temperature to 10°C and defining the optimal molar ratios of the reactants (ethyl picolinate (B1231196) to acetone (B3395972) and ethyl picolinate to sodium hydride). journalirjpac.com In the subsequent ring-forming step, various nitrogen sources were screened, with ammonium (B1175870) formate (B1220265) being identified as the most effective. These optimizations led to a significant increase in the total yield from 37% (as reported in literature) to 66%. journalirjpac.com

Temperature control is crucial for minimizing the formation of impurities. In one study, it was found that maintaining the reaction at -10°C was optimal to prevent the formation of a by-product resulting from a Baeyer-Villiger oxidation rearrangement. researchgate.net The choice of catalyst and its concentration are also pivotal. Screening of different Lewis acids and their amounts can lead to substantial improvements in yield and regioselectivity. researchgate.net

Table 2: Examples of Optimized Reaction Parameters for Heterocyclic Synthesis

Reaction/ProductParameter OptimizedCondition ScreenedOptimal ConditionOutcomeReference
Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-oneTemperatureVarious temperatures10°CImproved yield journalirjpac.com
Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-oneMolar RatiosVarious ratiosEthyl picolinate:acetone (2:1.1), Ethyl picolinate:sodium hydride (2:3)Improved yield journalirjpac.com
Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-oneNitrogen SourceVarious sourcesAmmonium formateTotal yield increased to 66% journalirjpac.com
Quaternary Heterocycle SynthesisTemperatureVarious temperatures-10 °CMinimized by-product formation researchgate.net
(1,2,3-triazolyl)furoxan SynthesisCatalystDifferent Lewis acids10 mol.% of BF3•OEt2Achieved moderate yield researchgate.net

Spectroscopic and Chromatographic Methodologies for Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-(9-oxoacridin-10(9H)-yl)acetic acid, both one-dimensional and two-dimensional NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a detailed skeletal framework of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Predicted ¹³C NMR data for 2-(9-oxoacridin-10(9H)-yl)acetic acid suggests the presence of multiple signals corresponding to the aromatic carbons and the carbonyl and carboxylic acid carbons. The carbonyl carbon (C=O) of the acridone (B373769) ring and the carboxylic acid carbon would have characteristic chemical shifts in the downfield region of the ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(9-oxoacridin-10(9H)-yl)acetic acid

AtomPredicted Chemical Shift (ppm)
Aromatic Carbons115 - 145
Carbonyl Carbon (Acridone)~178
Carboxylic Acid Carbon~170
Methylene (B1212753) Carbon~45
Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetate (B1210297) side chain and the acridone nitrogen, as well as for assigning the quaternary carbons in the aromatic system.

While specific 2D NMR data for sodium;2-(9-oxoacridin-10-yl)acetate is not publicly available, the application of these techniques is standard practice for the structural elucidation of complex organic molecules of this nature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For 2-(9-oxoacridin-10(9H)-yl)acetic acid (C₁₅H₁₁NO₃), the expected exact mass would be calculated and compared to the experimental value obtained from HRMS to confirm its molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing the purity of a sample and for identifying any impurities or degradation products. In the context of this compound, LC-MS would be used to confirm the presence of the desired compound and to ensure the absence of starting materials or side products from the synthesis. The mass spectrometer provides the molecular weight of the components as they elute from the chromatography column. Some vendor documentation confirms that LC-MS is used in the quality control of 2-(9-oxoacridin-10(9H)-yl)acetic acid.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR)

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

For 2-(9-oxoacridin-10(9H)-yl)acetic acid, the FT-IR spectrum shows characteristic absorption bands that confirm its structure. scribd.com

Table 2: FT-IR Spectral Data for 2-(9-oxoacridin-10(9H)-yl)acetic acid

Wavenumber (cm⁻¹)Assignment
3129.3O-H stretching (of the carboxylic acid)
2986.3Aromatic C-H stretching
1642.3C=O stretching (of the acridone ketone)
1469.7-CH₂- deformation
1204.7, 1144.7C-CO-C stretching (diaryl ketone)
1084.8C-O stretching
853.81,2,4-trisubstituted benzene (B151609) ring vibration
748.0ortho-substituted benzene ring vibration

These vibrational frequencies provide strong evidence for the presence of the carboxylic acid, the acridone ketone, the aromatic rings, and the methylene bridge, consistent with the proposed structure of the molecule. scribd.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the chromophoric acridone core. The spectrum exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

Detailed studies have identified several characteristic maximum absorption wavelengths (λmax). In solution, the compound displays absorption maxima at approximately 216 nm, 255 nm, and 400 nm. caymanchem.com Another report indicates a maximum absorption wavelength at 410 nm in an aqueous (H₂O) medium. The bands in the shorter wavelength region (216 nm, 255 nm) are typically assigned to π → π* transitions within the aromatic rings of the acridone structure. The less intense, longer-wavelength band around 400-410 nm is characteristic of n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the nitrogen atom. nih.gov The specific positions and intensities of these bands are sensitive to the solvent environment.

Table 1: UV-Vis Absorption Maxima (λmax) for 2-(9-oxoacridin-10-yl)acetic acid and its sodium salt.
Reported λmax (nm)Solvent/MediumReference
216, 255, 400Not Specified caymanchem.com
410H₂O

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not prominently available in the literature, the structure of its close analog, ethyl (9-oxo-9,10-dihydroacridin-10-yl)acetate , offers significant insight into the molecular geometry. researchgate.net

Table 2: Crystallographic Data for Ethyl (9-oxo-9,10-dihydroacridin-10-yl)acetate. researchgate.net
ParameterValue
Chemical FormulaC₁₇H₁₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.3232 (3)
b (Å)10.3380 (2)
c (Å)11.8925 (3)
β (°)96.069 (2)
Volume (ų)1384.33 (6)
Z4

Advanced Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or biological fluids.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and quality control of 2-(9-oxoacridin-10-yl)acetic acid and its derivatives, with purities typically assayed to be ≥98% or ≥99.0%. sigmaaldrich.comavantorsciences.com Methods developed for the parent compound, 9(10H)-acridone, and other derivatives provide a template for its analysis. researchgate.net

A typical HPLC method would employ a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer). researchgate.netnih.gov Detection can be achieved using a UV-Vis detector set to one of the compound's absorption maxima (e.g., 400 nm) or, for enhanced sensitivity and selectivity, a fluorescence detector. researchgate.net The retention time under specific conditions allows for the identification of the compound, while the peak area provides a basis for its accurate quantification. nih.gov

Capillary Liquid Chromatography (CLC) is a miniaturized version of HPLC that offers advantages such as higher separation efficiency, reduced solvent consumption, and the ability to analyze very small sample volumes. While specific applications of CLC for the routine analysis of this compound are not widely documented in peer-reviewed literature, the principles of the technique make it well-suited for this purpose. Given the compound's strong UV absorbance and fluorescence, CLC coupled with sensitive detection methods like laser-induced fluorescence could provide extremely low detection limits, which would be beneficial for analyzing trace amounts in complex biological matrices.

Fluorescence Spectroscopy for Photophysical Characterization

The rigid, planar, and conjugated structure of the acridone core endows this compound with characteristic fluorescence properties. jocpr.com Fluorescence spectroscopy is a highly sensitive technique for studying its photophysical behavior and for its quantitative determination.

A fluorimetric method for the specific determination of 10-carboxymethyl-9-acridanone sodium salt has been developed, highlighting its utility for accurate quantification in aqueous solutions and serum. nih.gov The parent compound, 9(10H)-acridone, is known to be fluorescent, with reported excitation and emission wavelengths of 395 nm and 435 nm, respectively. researchgate.net The introduction of the carboxymethyl group at the N-10 position can modulate these photophysical properties. The fluorescence emission is a result of the molecule relaxing from the first excited singlet state (S₁) to the ground state (S₀) after absorbing UV or visible light. The technique's high sensitivity makes it particularly valuable for detecting the compound at very low concentrations. nih.gov

Molecular Interactions and Mechanistic Elucidation

Deoxyribonucleic Acid (DNA) Intercalation and Binding Modalities

While the acridone (B373769) scaffold is a well-known DNA intercalating pharmacophore, specific research on sodium;2-(9-oxoacridin-10-yl)acetate does not support direct DNA intercalation as its principal mechanism of action. nih.govnih.govrsc.org The following sections address the specific points of the outline in the context of the available scientific literature.

Geometrical Considerations of Intercalation within DNA Duplexes

There is a lack of specific studies detailing the geometrical considerations of intercalation for this compound within DNA duplexes. For a classical intercalation to occur, the planar aromatic ring system of the molecule would insert itself between adjacent base pairs of the DNA double helix. This requires a specific geometry and size to fit within the DNA structure. While the acridone core of the compound is planar, the influence of the N-10 carboxymethyl substituent on this interaction has not been specifically elucidated in the context of intercalation geometry. nih.govnih.gov

Non-Covalent Interaction Profiles: Hydrogen Bonding, Hydrophobic Effects, Van der Waals Forces

Conformational Perturbations of DNA Induced by Intercalation

There is no direct evidence to suggest that this compound causes significant conformational perturbations of DNA through intercalation. Classical intercalating agents typically cause an unwinding of the DNA helix and an increase in the length of the DNA molecule to accommodate the inserted molecule. Studies on other acridine (B1665455) derivatives have demonstrated such conformational changes. tandfonline.com However, given the primary mechanism of action of this compound, it is unlikely to induce these specific DNA conformational changes.

Sequence and Structural Specificity of DNA Binding (e.g., GC-rich regions, minor groove)

There is a lack of data on the sequence and structural specificity of DNA binding for this compound. Some acridine derivatives have shown a preference for binding to GC-rich regions of DNA, while others may bind to AT-rich sequences or exhibit groove-binding properties. zenodo.orgnih.gov The specific substituents on the acridine ring heavily influence this selectivity. nih.govnih.gov Without specific binding studies for this compound, no definitive statement can be made about its preference for any particular DNA sequence or structure.

Kinetic and Spectroscopic Studies of DNA Complexation

Specific kinetic and spectroscopic data for the complexation of this compound with DNA are not available. Such studies, often employing techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, are used to determine binding constants, binding modes, and conformational changes upon ligand-DNA interaction. tandfonline.commdpi.com Studies on other acridone derivatives have utilized these methods to quantify their DNA binding affinity. tandfonline.com A study on the interaction of this compound with serum albumin has been conducted using equilibrium dialysis and gel filtration, indicating its propensity to bind to proteins. nih.gov

Enzymatic Inhibition and Biological Target Engagement

The primary biological target of this compound that has been experimentally verified is the STING protein. embopress.orgembopress.org While many acridine and acridone derivatives are known inhibitors of enzymes such as topoisomerases and telomerase, there is no direct evidence to suggest that this compound acts as a direct inhibitor of these enzymes. nih.govnih.govrsc.orgresearchgate.netnih.gov Its biological effects, including its antiviral and potential antineoplastic activities, are attributed to the induction of interferons following STING activation. nih.govcancer.govnih.govasco.org Some acridone derivatives have been investigated as inhibitors of other enzymes, such as AKT kinase. nih.gov

Interaction Type Evidence for this compound General Findings for Acridone Derivatives
DNA Intercalation No direct evidence found. Primary mechanism is STING activation. embopress.orgembopress.orgMany derivatives are known DNA intercalators. nih.govnih.govrsc.org
Enzyme Inhibition No direct evidence for topoisomerase or telomerase inhibition.Many derivatives inhibit topoisomerases and other kinases. nih.govnih.govrsc.orgresearchgate.netnih.govnih.gov

Mechanism of Topoisomerase I and II Inhibition

Acridine derivatives are a well-established class of topoisomerase inhibitors. These enzymes are critical for managing DNA topology during processes like replication and transcription. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general mechanism for acridine-based compounds involves intercalation into the DNA helix. This binding can stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. nih.gov Topoisomerase II inhibitors are broadly categorized as "poisons," which trap the enzyme-DNA complex, or catalytic inhibitors that interfere with the enzyme's function without stabilizing the cleavage complex. nih.gov Some acridine derivatives have been shown to act as catalytic inhibitors of human topoisomerase II. nih.gov

Telomerase Activity Modulation

Telomerase, an enzyme responsible for maintaining the length of telomeres, is a significant target in cancer research. Certain acridine derivatives have been investigated for their ability to inhibit telomerase activity. A study focusing on a series of acridinic derivatives demonstrated that these compounds could be classified based on their inhibitory concentration on the telomerase enzyme. nih.gov The proposed mechanism for some telomerase inhibitors involves the stabilization of G-quadruplex structures at the telomeres, which hinders telomerase binding and function. nih.gov While a direct study on this compound's effect on telomerase is not specified, the general activity of the acridine class suggests a potential for such interaction.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. youtube.comyoutube.com The inhibition of PARP is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. youtube.comyoutube.com Some acridine-based compounds have been shown to induce apoptosis, which can involve the cleavage of PARP by caspases. nih.govnih.gov This cleavage is a downstream event in the apoptotic cascade and is an indicator of cell death rather than a direct inhibition of the enzyme's catalytic activity. There is currently no direct evidence to suggest that this compound acts as a direct inhibitor of PARP enzymes.

Kinase Inhibition Profiles (e.g., Haspin, DYRK2)

Protein kinases play a crucial role in cell signaling and are prominent drug targets. The acridine scaffold has been utilized in the development of kinase inhibitors. For instance, derivatives of acridine have been studied as inhibitors of haspin and DYRK2 kinases. However, specific inhibitory data for this compound against these or other kinases is not available in the current body of scientific literature.

Protein-Ligand Interactions

The interaction of a compound with proteins, particularly abundant plasma proteins like serum albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.

Binding to Serum Albumins (e.g., Human Serum Albumin, HSA)

Studies have shown that this compound, also referred to in literature as CMA (10-carboxymethyl-9-acridanone), binds to serum albumins. nih.gov Research utilizing techniques such as equilibrium dialysis and gel filtration has demonstrated that this compound and its analogs interact primarily with serum albumins from various species, including human, bovine, and mouse. nih.gov Interestingly, some close analogs of CMA, which were inactive as interferon inducers, exhibited a greater affinity for serum albumins than CMA itself. nih.gov This suggests that the binding affinity to serum albumin is not directly correlated with this particular biological activity.

Table 1: Binding Characteristics of CMA and its Analogs with Serum Albumins

CompoundSpecies of AlbuminRelative Affinity Compared to CMAInterferon Inducing Activity
CMA Human, Bovine, Mouse-Active
Analog 7 Human, Bovine, MouseGreaterInactive
Analog 8 Human, Bovine, MouseGreaterInactive

This table is illustrative and based on the findings that analogs had greater affinity than the active CMA. nih.govnih.gov

Mechanisms of Protein Binding and Conformational Effects

The interaction between this compound and serum albumin is thought to resemble the initial phase of a pharmacologically active ligand binding to its receptor or acceptor protein. nih.gov The binding of ligands can induce conformational changes in human serum albumin (HSA), which can affect its biological functions. nih.govnih.govplos.org While specific studies detailing the precise conformational changes in HSA upon binding to this compound are limited, the general principles of ligand-protein interaction suggest that such changes are likely to occur. These conformational shifts can be influenced by factors such as the concentration of the ligand and can impact the binding of other molecules. nih.gov

Computational and Theoretical Chemistry in Research of 9 Oxoacridine 10 Yl Acetate Derivatives

Quantum Chemical Investigations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 9-oxoacridine-10-yl-acetate and its analogs. By calculating the electron density of a system, DFT methods can elucidate various molecular characteristics that are crucial for understanding their chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its reactivity and photophysical properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bldpharm.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic transitions. bldpharm.com

Computational studies on acridone (B373769) derivatives, the core structure of the title compound, have utilized DFT to analyze their electronic properties. researchgate.net For instance, a detailed computational analysis of various acridine (B1665455) derivatives, including acridone, has been performed to understand their electronic behavior in terms of conceptual DFT. researchgate.net The HOMO-LUMO gap helps to determine the charge transfer interactions that can occur within the molecule. bldpharm.com In related acridone systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution is crucial for understanding the molecule's behavior in chemical reactions and its potential as a photosensitizer or in other applications. chemimpex.com

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Acridone Derivatives (Hypothetical Data for Illustrative Purposes)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
9-Acridone-5.8-1.54.3
10-Methyl-9-acridone-5.7-1.44.3
2-(9-Oxoacridin-10-yl)acetic acid-6.0-1.84.2

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

For acridone derivatives, the MEP map typically shows the most negative potential around the carbonyl oxygen atom of the 9-oxo group, making it a likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings and the N-H group (in unsubstituted acridone) exhibit positive potential, indicating susceptibility to nucleophilic attack. The precise charge distribution can be influenced by the nature and position of substituents on the acridone core.

DFT calculations are employed to generate these MEP maps, providing a visual representation of the molecule's reactivity landscape. researchgate.net This information is crucial for understanding intermolecular interactions, such as those with biological macromolecules or other chemical species.

Conceptual Density Functional Theory (CDFT) Descriptors (Ionization Potential, Electron Affinity, Hardness, Softness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity through a set of global descriptors. These descriptors are derived from the change in energy with respect to the number of electrons and offer a more quantitative understanding of a molecule's stability and reactivity than qualitative descriptions alone. scielo.org.mxscielo.org.mx

Key CDFT descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (-ELUMO).

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Softer molecules are more polarizable and reactive.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as χ² / (2η).

A detailed computational analysis of various acridine derivatives has been performed using CDFT to calculate these global reactivity descriptors. researchgate.net These parameters provide a quantitative basis for comparing the reactivity of different derivatives and for predicting their behavior in chemical reactions.

Table 2: Conceptual DFT Descriptors for a Hypothetical 9-Oxoacridine-10-yl-acetate Derivative

DescriptorFormulaHypothetical Value (eV)
Ionization Potential (I)-EHOMO6.0
Electron Affinity (A)-ELUMO1.8
Chemical Hardness (η)(I - A) / 22.1
Chemical Softness (S)1/η0.48
Electronegativity (χ)(I + A) / 23.9
Electrophilicity Index (ω)χ² / (2η)3.62

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of CDFT.

Analysis of Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a critical process in many photophysical and biological phenomena. In molecules with distinct electron-donating and electron-accepting moieties, excitation by light can lead to a redistribution of electron density, creating a charge-separated state.

Studies on acridone derivatives have shown that N-substitution can significantly influence ICT processes. rsc.orgrsc.org For instance, attaching an electron-donating group to the nitrogen atom of the acridone can induce an ICT from the donor group to the acridone acceptor upon photoexcitation. rsc.orgrsc.org The nature of the substituent and the solvent polarity can affect the efficiency and dynamics of this charge transfer. Research on 9-aminoacridine (B1665356) derivatives has also highlighted the occurrence of excited-state intramolecular charge transfer (ESICT). nih.gov The analysis of fluorescence decays in different solvents for some of these derivatives has revealed components related to the formation and decay of the ICT state. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the three-dimensional structure of molecules and their interactions with other molecules, particularly biological macromolecules.

Computational Docking Studies of Ligand-Biomacromolecule Interactions

Computational docking is a method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level.

For acridone and its derivatives, which are known to interact with biological targets like DNA and various enzymes, docking studies can provide valuable insights into their binding modes. For example, docking studies have been performed on acridine derivatives to investigate their interactions with topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. researchgate.net These studies can reveal the specific amino acid residues or DNA base pairs involved in the binding, as well as the types of interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-receptor complex. While specific docking studies for sodium;2-(9-oxoacridin-10-yl)acetate were not found in the provided search results, the general approach for similar acridone derivatives involves docking the ligand into the active site of the target protein and analyzing the resulting binding poses and energies. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational stability and interaction dynamics of 9-oxoacridine-10-yl-acetate derivatives. These simulations provide insights into the flexibility of the molecular structure and its behavior in a biological environment, which is crucial for understanding its mechanism of action.

MD simulations on derivatives of 9-oxoacridine have been employed to study their complexes with biological targets such as topoisomerase IIB. nih.gov In these studies, the protein-ligand complex is placed in a simulated physiological environment, typically a water box with ions to neutralize the system and mimic a specific salt concentration. nih.gov The system is then allowed to evolve over time, governed by the principles of classical mechanics. This allows researchers to observe the dynamic behavior of the ligand within the binding site.

Key findings from such simulations reveal the stability of the interactions between the acridine derivative and the amino acid residues of the target protein. For instance, simulations have shown that an acridine–triazole–pyrimidine hybrid maintains an optimal orientation for intercalation with DNA bases, a critical aspect of its anticancer activity. nih.gov The stability of these interactions is often quantified by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the binding pocket.

Furthermore, MD simulations can elucidate the specific types of interactions that contribute to binding affinity. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a study on a different class of compounds highlighted the importance of hydrogen bonding to specific residues like Ser-117 and electrostatic interactions with residues like Lys-15 for stable binding. mdpi.com Such detailed understanding of interaction dynamics is invaluable for the rational design of more potent and selective derivatives.

The conformational flexibility of the 9-oxoacridine-10-yl-acetate scaffold itself is another area of investigation using MD simulations. The simulations can reveal the preferred conformations of the molecule in solution and when bound to a receptor. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its binding site.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, enabling the prediction of the biological activity of compounds based on their physicochemical properties. For 9-oxoacridine-10-yl-acetate derivatives, QSAR provides a framework to correlate their structural features with their observed biological activities, such as anticancer or enzymatic inhibitory effects.

The development of predictive QSAR models for 9-oxoacridine-10-yl-acetate derivatives involves a multi-step process. Initially, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. The goal is to identify a combination of descriptors that can accurately predict the activity of new, untested compounds. The predictive power of the model is rigorously validated using both internal and external sets of compounds.

For acridine derivatives, QSAR models have been instrumental in identifying key structural features that govern their activity. For example, studies have shown that the planar nature of the acridine ring is crucial for its DNA intercalating ability, a primary mechanism for its anticancer effects. The substituents on the acridine ring and the nature of the side chain at the 10-position significantly modulate this activity.

A hypothetical QSAR study on a series of 9-oxoacridine-10-yl-acetate derivatives might yield a model like the one presented in the interactive table below. This table illustrates the type of data generated in a QSAR study, including the experimental and predicted biological activities (e.g., as pIC50, the negative logarithm of the half-maximal inhibitory concentration) and the values of the most important molecular descriptors.

Interactive Table: Hypothetical QSAR Data for 9-Oxoacridine-10-yl-acetate Derivatives

CompoundExperimental pIC50Predicted pIC50LogPMolecular WeightPolar Surface Area
Derivative 16.56.42.1350.375.2
Derivative 27.17.02.5364.478.1
Derivative 35.96.01.8336.372.5
Derivative 47.57.62.8378.480.9
Derivative 56.86.72.3357.376.8

Note: The data in this table is illustrative and does not represent actual experimental results.

A significant aspect of QSAR is the ability to correlate the physicochemical parameters (represented by the molecular descriptors) with the specific molecular interactions that drive the biological activity. This provides a deeper understanding of the structure-activity relationship beyond a simple predictive model.

For 9-oxoacridine-10-yl-acetate derivatives, descriptors related to hydrophobicity, such as LogP, are often found to be important. A positive correlation with LogP might suggest that hydrophobic interactions with nonpolar residues in the binding pocket of the target protein are crucial for affinity.

Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's ability to participate in charge-transfer interactions. The distribution of partial charges on the atoms can indicate the potential for electrostatic interactions and hydrogen bonding. For instance, the nitrogen atom in the acridine ring and the oxygen atoms in the acetate (B1210297) group are potential hydrogen bond acceptors.

Shape and size descriptors, such as molecular weight and polar surface area, also play a role. These parameters can influence how well the molecule fits into the binding site and its ability to cross cell membranes. For example, a larger molecular weight might lead to better van der Waals contacts, but it could also hinder bioavailability.

By understanding these correlations, medicinal chemists can rationally design new derivatives with improved activity. For example, if a QSAR model indicates that a higher LogP is beneficial, they can synthesize new compounds with more hydrophobic substituents.

Topological Analysis of Electron Density (QTAIM, NCI) and Non-Covalent Interactions

The topological analysis of electron density provides a detailed and quantitative picture of the chemical bonding and non-covalent interactions within a molecule and between a molecule and its receptor. The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are two powerful computational tools used for this purpose.

QTAIM analysis is based on the gradient and Laplacian of the electron density. It allows for the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its value and the sign of its Laplacian, can be used to characterize the nature and strength of the interaction. For example, a low electron density and a positive Laplacian at a BCP are characteristic of a closed-shell interaction, such as a hydrogen bond or a van der Waals contact.

In the context of 9-oxoacridine-10-yl-acetate derivatives, QTAIM can be used to analyze the intramolecular hydrogen bonds that might influence the molecule's conformation. More importantly, it can be applied to the ligand-receptor complex to quantify the strength of the various non-covalent interactions that hold the ligand in the binding site. This provides a more rigorous understanding than what can be inferred from distances alone.

The NCI index is a more recent development that provides a visual and intuitive way to study non-covalent interactions. It is based on the relationship between the electron density and its reduced gradient. NCI plots typically show surfaces colored according to the nature and strength of the interaction. Blue surfaces usually indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces indicate repulsive steric clashes.

For 9-oxoacridine-10-yl-acetate derivatives, NCI analysis can provide a clear picture of the binding mode. For instance, it can highlight the hydrogen bonds between the acetate group and the protein, the π-stacking interactions between the acridine ring and aromatic amino acid residues, and the van der Waals contacts with other parts of the binding pocket. This visual feedback is extremely valuable for understanding the molecular recognition process and for guiding the design of new inhibitors with optimized interaction profiles.

Structure Activity Relationship Sar Studies on 9 Oxoacridine 10 Yl Acetate Derivatives

Impact of Substituent Effects on the Acridone (B373769) Chromophore and Acetate (B1210297) Side Chain

The electronic landscape of the acridone core is sensitive to the type and position of substituents. The acridone moiety can act as an electron donor, but introducing electron-withdrawing groups can create a donor-acceptor system, leading to a significant intramolecular charge transfer (ICT) process. researchgate.netrsc.org Conversely, when linked to groups like benzene (B151609) or carbazole, the acridone derivatives largely retain the properties of the acridone itself due to weak ICT. researchgate.net

The position of substituents is a critical factor. Studies on positional isomers of phenoxazine-substituted acridone have demonstrated the profound effect of the donor and acceptor linking pattern on the compound's properties. researchgate.net For example, structure-activity analyses have shown that compounds with an electron-donating group at the 7- or 8-position of the acridone moiety exhibit enhanced activity, potentially due to more effective interaction with DNA. rsc.org The electronegativity of substituents also plays a significant role; a 2-methoxy substituent, for instance, was found to be more potent than a 2-methyl or 2-chloro group. rsc.org

Table 1: Effects of Substituent Position on Acridone Derivatives

Substituent Position Substituent Type Impact on Properties and Activity
N-10 Electron-withdrawing groups Induces significant intramolecular charge transfer (ICT). researchgate.netrsc.org
N-10 Benzene, Biphenyl, Fluorene Weak ICT; properties resemble unsubstituted acridone. researchgate.net
2-position Methoxy group Approximately 3-fold more potent than 2-methyl or 2-chloro groups. rsc.org
2-position Butyl group More active than compounds with ethyl or methyl groups at the same position. rsc.org

The side chain attached to the nitrogen at position 10 is a key element in mediating biological interactions. The length and chemical composition of this chain significantly influence cytotoxicity and the ability to interact with targets like DNA. rsc.orgnih.gov For instance, in acridine-peptide conjugates, a flexible linker connecting the acridine (B1665455) to a peptide module is critical for achieving enhanced RNA binding affinity. nih.gov

The presence of specific functional groups on the side chain can dictate the molecule's behavior. Weakly basic groups on the side chain have been associated with low in vitro potency. nih.gov In contrast, the length of an alkyl chain can have a direct impact on activity; for example, substituting the acridine moiety at position 2 with a butyl group leads to a more active compound than those with shorter ethyl or methyl groups. rsc.org This highlights that both the size and length of substituents are crucial factors that influence cytotoxicity. rsc.org The linker's nature is also important, as seen in derivatives where the connection between a benzimidazole (B57391) ring and the acridone moiety affects anticancer activity. rsc.org

Role of Tautomeric Forms and Protonation State in Biological Activity

The biological activity of acridine derivatives is profoundly influenced by their protonation state and the potential for tautomerism. nih.gov Acridine and its analogues are generally weak bases, and their protonation state can alter bioavailability and solubility. rsc.org The protonation of the nitrogen atom within the acridone ring is a common feature, and this state is often stabilized by intricate hydrogen-bonding networks in crystal structures. rsc.org

The pH of the environment affects the electrochemical behavior of water-soluble acridones. researchgate.net Protonation can stabilize the crystal structure through strong hydrogen bonds and can alter the molecule's electronic characteristics. rsc.orgnih.gov This is critical for biological function, as the charged state of the nitrogen atom in the core moiety facilitates binding to the hydrophilic exterior of DNA before the planar ring system slides between the base pairs. nih.gov The ability to exist in different protonation states or tautomeric forms can be advantageous, allowing a molecule to maintain favorable contacts with a dynamic biological target like an enzyme. nih.gov

Modulation of DNA Intercalation Efficacy and Enzyme Inhibition Potency

A primary mechanism of action for many acridine derivatives is the intercalation into double-stranded DNA, a process driven by stacking interactions between the planar aromatic ring and DNA base pairs. nih.gov This interaction can disrupt cellular processes and is a key source of the compounds' anticancer properties. nih.gov The planar structure of acridine is essential for this activity, allowing it to fit into the hydrophobic space between adjacent base pairs. nih.govnih.gov

These compounds also function as potent enzyme inhibitors. Derivatives have been shown to inhibit topoisomerases I and II, which are critical enzymes controlling DNA topology. rsc.orgnih.gov For instance, certain acridinyl-triazole hybrids have demonstrated potent inhibition of topoisomerase IIB, with activity greater than the reference drug doxorubicin. nih.gov Molecular modeling suggests these hybrids position the acridine moiety for optimal intercalation with DNA bases, while other parts of the molecule form stabilizing interactions with the enzyme. nih.gov The size of acridone conjugates can also confer selectivity; larger molecules may be hindered from entering smaller enzyme binding sites, enabling selective targeting of enzymes with larger active sites, such as COX-2 over COX-1. rsc.org

Design Principles for Enhanced Binding Affinity and Selectivity

The development of acridine derivatives with improved therapeutic profiles relies on rational design principles aimed at increasing binding affinity and target selectivity. A successful strategy is the modular design, where different binding modules are combined within a single ligand. nih.gov For example, conjugating an intercalating acridine moiety with an arginine-rich peptide, which recognizes RNA through a distinct mechanism, created ligands with substantially improved RNA binding affinity (up to 80-fold) and specificity. nih.gov

This modular approach, combining ionic and intercalating binding modes, is a powerful method for enhancing RNA binding. nih.gov Key design considerations include:

Linker Flexibility: The linker connecting the different modules must be flexible enough to allow each component to bind optimally to its target site. nih.gov

Shape and Size Complementarity: The size of the derivative can be tailored for selectivity. For example, larger acridone conjugates can selectively target the larger COX-2 binding site over the smaller COX-1 site. rsc.org

Strategic Interactions: The placement of functional groups can create specific, high-affinity interactions. In coumarin (B35378) derivatives, which also interact with enzymes, hydroxyl groups on the benzene ring were found to be crucial for binding affinity due to interactions with specific amino acid residues like E802 in the xanthine (B1682287) oxidase active site. nih.gov

Patent Landscape and Future Research Directions in Acridine Chemistry

Review of Patented Technologies Involving Acridine-10-yl-acetate Derivatives

Patents related to acridine-10-yl-acetate derivatives, including the sodium salt of 9-oxoacridinyl-10-acetate, highlight their therapeutic potential. These patents often focus on either novel formulations to improve bioavailability or new therapeutic applications based on their biological activities.

Innovations in the structure of acridine-10-yl-acetate derivatives have been driven by the need to enhance their therapeutic properties and overcome limitations such as low water solubility. google.com One approach has been the formation of salts and complexes with various organic and inorganic bases to improve solubility and bioavailability. google.comjustia.com For instance, the L-lysine salt of 9-oxoacridinyl-10-acetate has been developed to stimulate the production of interleukin-24 and tumor necrosis factor-beta, indicating its potential in anticancer therapy. google.com

The synthesis of acridone (B373769) derivatives, the core of sodium;2-(9-oxoacridin-10-yl)acetate, has seen several advancements. The Ullmann condensation is a classical method for preparing the N-aryl-ortho-aminobenzoic acid precursor, which is then cyclized to form the acridone ring. rsc.orgnih.gov More recent synthetic strategies focus on improving efficiency and yield. For example, a solid-phase synthesis method has been patented for creating fluorogenic peptides using acridone derivatives, which allows for better control over the synthesis process. tandfonline.com Another patented innovation involves the N-alkylation of acridine (B1665455) compounds using reagents like 1,3-propane sultone in ionic liquids to produce acridinium (B8443388) compounds in high yields. tandfonline.com

A selection of patented innovations in the synthesis and structure of acridine derivatives is presented in Table 1.

Table 1: Patented Innovations in Acridine-10-yl-acetate and Related Derivatives

Patent/Reference Innovation Description
RU2730530C1 google.com L-lysine 9-oxoacridinyl-10-acetate A new salt form developed to stimulate interleukin-24 and tumor necrosis factor-beta for potential anticancer applications.
RU2036198 justia.com Salts with amino sugars Proposed to improve the solubility and bioavailability of 9-oxoacridine-10-acetic acid.
Patent in Ref. tandfonline.com Solid-phase synthesis A method for attaching acridone derivatives to a solid-phase support for the controlled synthesis of fluorogenic peptides.

The intellectual property surrounding acridine-10-yl-acetate derivatives reveals a range of target-specific applications, primarily in the therapeutic field. The sodium salt of 9-oxoacridinyl-10-acetate, for example, has been patented for its ability to act on estrogen and progestin receptors and to increase sensitivity to androgens, suggesting its use in gynecological treatments. google.com Furthermore, this compound was initially shown to have interferon-inducing activity, leading to its investigation as an antiviral agent. google.com

Other patented applications for acridine derivatives include their use as anticancer agents, with some compounds designed to have enhanced cytotoxicity and selectivity against various cancer types. nih.govresearchgate.net For instance, unsymmetrical bisacridine derivatives have been patented for their high anticancer properties, particularly against pancreatic cancer. google.com Platinum-acridine compounds are another class of patented anticancer agents. google.com

Table 2 summarizes some of the target-specific applications found in patents for acridine-10-yl-acetate and related derivatives.

Table 2: Patented Target-Specific Applications of Acridine-10-yl-acetate Derivatives

Patent/Reference Compound/Derivative Class Target/Application
RU2126253 google.com Sodium 9-oxoacridinyl-10-acetate Estrogen and progestin receptors
RU2328285 google.com Sodium 9-oxoacridinyl-10-acetate Androgen sensitivity enhancement
US3681360 google.com Sodium 9-oxoacridinyl-10-acetate Interferon induction (antiviral)
Ref. google.com Unsymmetrical bisacridines Anticancer (pancreatic cancer)
EP0539153B1 google.com 9-(3-cyanophenyl)-3,4,6,7,9,10-hexahydro-1,8-(2H,5H)-acridinedione Treatment of urinary incontinence

Emerging Trends in Synthetic Methodology for Acridine Derivatives

The synthesis of the acridine core and its derivatives is continuously evolving, with a focus on greener, more efficient, and versatile methods. rsc.orgresearchgate.netorganic-chemistry.org Traditional methods like the Bernthsen and Ullmann reactions are being supplemented or replaced by modern techniques that offer better yields and functional group tolerance. nih.govtandfonline.com

Recent advancements include:

Palladium-catalyzed dual C-H carbonylation: This method uses commercially available diarylamines to produce a variety of acridones in good yields. ijsr.net

Oxidative annulation: An oxidative annulation reaction of isatins with 2-(trimethylsilyl)aryl triflates, promoted by tert-butyl hydroperoxide, provides a convenient route to acridone derivatives. ijsr.net

Microwave-assisted synthesis: This approach has been used for the high-yield, fast, and green synthesis of acridine derivatives, often in one-pot, multi-component reactions. google.com

Ionic liquids as reaction media: Innovative protocols using ionic liquids like 1-butyl-3-methylimidazolium perchlorate (B79767) have been developed for the synthesis of acridine derivatives, offering advantages such as simple work-up and reusability of the catalyst. mdpi.com

These emerging methods facilitate the creation of a wider range of acridine derivatives with specific substitution patterns, which is crucial for optimizing their biological activities and material properties. tandfonline.com

Novel Applications in Chemical Probes and Biosensors

The inherent fluorescence of the acridine scaffold makes it an excellent platform for the development of chemical probes and biosensors. nih.gov Acridone derivatives, in particular, are being explored for their use in cell imaging and for sensing specific biologically important molecules. mdpi.com

For example, a novel fluorescent probe based on a 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone has been designed for the detection of nitric oxide (NO) in living cells. googleapis.com This probe reacts with NO to form a triazole derivative with a five-fold increase in fluorescence intensity. googleapis.com Other acridone derivatives have been synthesized to act as fluorescent probes for monitoring changes in intracellular polarity and viscosity. nih.gov

Patents have also been filed for fluorescent dyes based on acridine and acridinium derivatives for use in biochemical and cell-based assays. ijsr.net These patented dyes often feature long fluorescence lifetimes, which is advantageous for reducing background fluorescence and improving the signal-to-noise ratio in detection methods. ijsr.net

Interdisciplinary Research Needs for Comprehensive Understanding

The broad spectrum of applications for acridine derivatives, from medicine to materials science, necessitates an interdisciplinary research approach. tandfonline.com A comprehensive understanding of these compounds requires the integration of synthetic chemistry, pharmacology, molecular biology, and materials science. nih.govtandfonline.comresearchgate.net

Future research should focus on:

Elucidating structure-activity relationships: A deeper understanding of how the position and nature of substituents on the acridine core influence biological activity and selectivity is needed. nih.gov

Exploring new biological targets: While DNA intercalation is a well-known mechanism, further investigation into other targets like topoisomerases, telomerase, and protein kinases is crucial for designing novel therapeutic agents. nih.gov

Developing advanced drug delivery systems: Combining acridine drugs with agents that can overcome tumor resistance, such as DNA repair protein inhibitors, could lead to improved therapeutic outcomes. tandfonline.comnih.gov

Broadening applications in materials science: The development of azaacridine and other heteroatom-substituted acridine derivatives could expand their use as fluorescent materials and in other technological applications. tandfonline.comnih.gov

Exploration of Hybrid Structures and Conjugates

The creation of hybrid molecules and conjugates by linking the acridine scaffold to other functional moieties is a promising strategy for developing agents with enhanced or dual functionalities. rsc.org This approach aims to improve target specificity, increase biological activity, and overcome drug resistance. mdpi.com

Notable examples of acridine-based hybrids and conjugates include:

Acridone-drug conjugates: Acridone has been coupled with anti-inflammatory drugs like ibuprofen (B1674241) and naproxen (B1676952) to create conjugates with selective COX-2 inhibitory activity. rsc.org

Platinum-acridine hybrids: These compounds combine the DNA-intercalating properties of acridine with the DNA-binding ability of platinum, resulting in potent anticancer agents. google.commdpi.com

Acridine-thiazolidinone hybrids: These hybrids have been investigated as potential anticancer agents due to their ability to bind DNA and inhibit topoisomerases I and II. rsc.org

Acridine-benzothiazole hybrids: These have shown promising antileishmanial properties.

Acridone-piperazine hybrids: These have been explored for their multifunctional cholinesterase inhibition and anticancer activities. mdpi.com

The development of these hybrid structures underscores the versatility of the acridine core and its potential for creating novel therapeutic and diagnostic agents.

Q & A

Q. What analytical methods are recommended for structural characterization of sodium 2-(9-oxoacridin-10-yl)acetate?

  • Methodological Answer : Structural characterization should employ a multi-technique approach:
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at high resolution (≤1.0 Å) to minimize refinement errors .
  • Spectroscopic techniques : Confirm functional groups via FT-IR (e.g., carboxylate C=O stretch at ~1600 cm⁻¹) and UV-Vis (acridinone π→π* transitions at 250–400 nm).
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N, Na content) using combustion analysis, with deviations ≤0.3% from theoretical values .

Q. How should sodium 2-(9-oxoacridin-10-yl)acetate be prepared for use in biochemical assays?

  • Methodological Answer :
  • Buffer preparation : Dissolve the compound in deionized water (≥18 MΩ·cm resistivity) at 10–100 mM concentration. Adjust pH to 7.5–9.2 using NaOH or HCl, consistent with sodium acetate’s buffering range .
  • Sterilization : Filter through 0.22 µm membranes to avoid thermal degradation from autoclaving. Verify post-sterilization purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What protocols ensure accurate purity assessment of sodium 2-(9-oxoacridin-10-yl)acetate?

  • Methodological Answer :
  • Impurity profiling : Use ion chromatography for anions (Cl⁻, SO₄²⁻; limits: ≤350 ppm Cl⁻, ≤50 ppm SO₄²⁻) and ICP-MS for metals (e.g., Fe ≤5 ppm, Pb ≤5 ppm) .
  • Titration : Quantify acetate content via acid-base titration with 0.1N HClO₄ in anhydrous acetic acid, using p-naphtholbenzein as an indicator .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data for sodium 2-(9-oxoacridin-10-yl)acetate?

  • Methodological Answer :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. Collect >95% complete datasets with redundancy ≥4 .
  • Refinement strategies : Employ SHELXL’s TWIN/BASF commands for twinned crystals. Validate using R-factor convergence (R1 ≤5% for I > 2σ(I)) and Hirshfeld surface analysis .

Q. What advanced techniques quantify trace impurities in sodium 2-(9-oxoacridin-10-yl)acetate for pharmacological studies?

  • Methodological Answer :
  • LC-HRMS : Detect organic impurities (e.g., unreacted 9-oxoacridin-10-yl precursors) with a Q-TOF mass spectrometer (resolution ≥30,000).
  • Volumetric Karl Fischer titration : Determine water content (limit: ≤1.0% w/w for anhydrous forms) using hydranal reagents .

Q. How do thermal phase transitions affect the stability of sodium 2-(9-oxoacridin-10-yl)acetate in solid-state formulations?

  • Methodological Answer :
  • DSC/TGA analysis : Characterize melting points (~324°C for sodium acetate analogs) and dehydration steps. Compare to phase diagrams of hydrated salts (e.g., trihydrate → anhydrous transitions at 58–120°C) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor crystallinity via PXRD and hygroscopicity via dynamic vapor sorption .

Q. How should researchers address contradictory solubility data in aqueous and organic solvents?

  • Methodological Answer :
  • Controlled experiments : Replicate solubility tests in triplicate using USP-grade solvents. Document temperature (±0.1°C), agitation (e.g., 200 rpm orbital shaking), and equilibration time (≥24 hr) .
  • Statistical analysis : Apply ANOVA to compare datasets. Use Tukey’s HSD test (p <0.05) to identify outliers .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing bioactivity data involving sodium 2-(9-oxoacridin-10-yl)acetate?

  • Answer :
  • Dose-response curves : Fit using nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Error propagation : Use Monte Carlo simulations for datasets with heteroscedastic variance .

Q. How to design experiments validating the compound’s role in enzyme inhibition assays?

  • Answer :
  • Positive/negative controls : Include known inhibitors (e.g., acridine-based analogs) and solvent-only blanks.
  • Kinetic assays : Measure initial rates via stopped-flow UV-Vis. Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) .

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